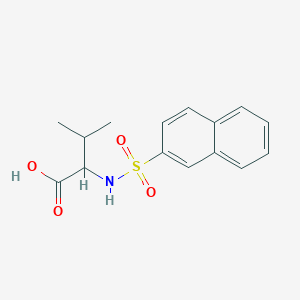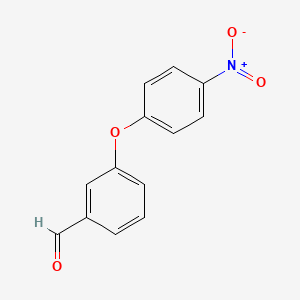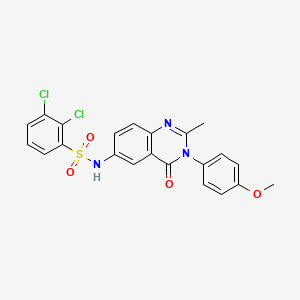
LR-90
Übersicht
Beschreibung
Es wird hauptsächlich in der Forschung an diabetischen Tiermodellen eingesetzt, da es entzündungshemmende Reaktionen in menschlichen Monozyten unterdrücken kann . Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Anhäufung von renalen und zirkulierenden AGE zu reduzieren, was sie zu einem wertvollen Werkzeug bei der Untersuchung diabetischer Komplikationen macht .
Herstellungsmethoden
Die Synthese von LR-90 beinhaltet die Reaktion von 2-Chlorphenylisocyanat mit 4,4'-Methylenbis(phenylisocyanat) in Gegenwart eines geeigneten Lösungsmittels. Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 25-30 °C und eine Reaktionszeit von 24 Stunden .
Wissenschaftliche Forschungsanwendungen
LR-90 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
LR-90, also known as “2,2’-(4,4’-(4,4’-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid)”, primarily targets Advanced Glycation End products (AGEs) . AGEs are proteins or lipids that become glycated as a result of exposure to sugars . They are implicated in ageing and the development, or worsening, of many degenerative diseases, such as diabetes, atherosclerosis, chronic kidney and Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting the formation and accumulation of AGEs . It attenuates AGE accumulation via its potent metal chelating abilities and its interaction with reactive carbonyl species . In vitro studies indicate that this compound is a potent chelator of Cu 2+ and it inhibits oxidation of ascorbic acid to dehydroascorbate . It also has the ability to interact with several Reactive Carbonyl Species (RCS) such as glyoxal (GO), methylglyoxal (MGO) and glycolaldehyde (GLA), compounds that readily modify lysine, arginine and other amino acids .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the formation of reactive oxygen species (ROS), modifies lipid profiles and inhibits inflammation . It also prevents MGO-associated cytotoxicity and apoptotic biochemical changes such as loss of mitochondrial membrane potential (MMP), increased Bax/Bcl-2 protein ratio, mitochondrial cytochrome c release and activation of caspase-3 and 9 . Additionally, this compound blocks intracellular ROS formation and Mitogen-Activated Protein Kinases (MAPK) activation .
Pharmacokinetics
It is known that this compound can dramatically reduce plasma lipids in zucker diabetic fatty rats, with only modest effects on hyperglycaemia .
Result of Action
This compound has been shown to have significant effects on cellular and molecular levels. It inhibits the increase in albumin and creatinine concentrations, and concentrations of circulating AGE in diabetic rats without any effect on glycaemic control . This compound treated-rats also showed higher body weights than untreated diabetic rats . It prevents glomerulosclerosis, tubular degeneration and collagen deposition in the kidney . AGE-induced cross-linking and fluorescence of tail collagen were reduced by this compound treatment . This compound also decreased AGE accumulation in kidney glomeruli and nitrotyrosine deposition in the renal cortex .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, in the context of diabetes, this compound has been shown to inhibit inflammatory responses in human monocytes . It significantly inhibited S100b-induced expression of RAGE and other proinflammatory genes including monocyte chemoattractant protein-1, interferon-γ–inducible protein-10, and cyclooxygenase-2 in a dose-dependent manner . These inhibitory effects may be exerted via inhibition of nuclear factor-κB (NF-κB) activation, as this compound suppressed both S100b–and tumor necrosis factor-α–induced IκB-α degradation as well as NF-κB promoter transcriptional activity . This compound also prevented oxidative stress in activated monocytes, as demonstrated by its inhibitory effects on S100b-induced expression of NADPH oxidase and intracellular superoxide production . In addition, this compound blocked S100b-induced monocyte adhesion to human umbilical vein endothelial cell .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
LR-90 plays a crucial role in biochemical reactions, particularly in the inhibition of advanced glycation . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are characterized by their inhibitory nature . For instance, this compound has been shown to inhibit the formation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to prevent methylglyoxal-induced oxidative stress and apoptosis in human endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound prevents the degradation of IκB-α and the nuclear accumulation of p65, thereby inhibiting the activation of nuclear factor-κB (NF-κB), a key regulator of proinflammatory gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound dose-dependently prevents cytotoxicity and apoptotic biochemical changes in cells . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown beneficial effects in animal models of diabetic complications at certain dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications
Vorbereitungsmethoden
The synthesis of LR-90 involves the reaction of 2-chlorophenyl isocyanate with 4,4’-methylenebis(phenyl isocyanate) in the presence of a suitable solvent. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of 24 hours .
Analyse Chemischer Reaktionen
LR-90 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: This compound kann mit reaktiven Sauerstoffspezies reagieren, was zur Bildung oxidierter Produkte führt.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere mit reaktiven Carbonylverbindungen.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Methylglyoxal, das oxidativen Stress und Apoptose in menschlichen Endothelzellen induziert . Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören verschiedene oxidierte und reduzierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Industrie: Verwendet bei der Entwicklung von Therapeutika, die auf AGE-bedingte Krankheiten abzielen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, die Bildung und Ansammlung von fortgeschrittenen Glykationsendprodukten zu hemmen. Dies erreicht es durch Reaktion mit reaktiven Carbonylverbindungen und Chelatisierung von Metallionen, die für den Glykationsprozess unerlässlich sind . This compound blockiert auch die Bildung von intrazellulären reaktiven Sauerstoffspezies und hemmt die Aktivierung von mitogenaktivierten Proteinkinasen, wodurch Apoptose in menschlichen Endothelzellen verhindert wird .
Vergleich Mit ähnlichen Verbindungen
LR-90 gehört zu einer Gruppe von aromatischen Verbindungen, die von LR-16 abgeleitet sind, das als allosterischer Effektor wirkt, der synergistisch mit 2,3-Bisphosphoglycerat die Sauerstoffaffinität von Hämoglobinmolekülen erhöht . Ähnliche Verbindungen umfassen:
Pyridoxamin: Ein AGE-Inhibitor, der auch Metallchelatierungseigenschaften aufweist.
Aminoguanidin: Ein weiterer AGE-Inhibitor, der für seine Fähigkeit bekannt ist, mit reaktiven Carbonylverbindungen zu reagieren.
This compound ist einzigartig in seinen starken Metallchelatierungsfähigkeiten und seiner Wirksamkeit bei der Reduzierung der Anhäufung von renalen und zirkulierenden AGE .
Eigenschaften
IUPAC Name |
2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]-3-chlorophenyl]methyl]-2-chlorophenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34Cl2N4O8/c1-34(2,30(42)43)48-24-11-7-22(8-12-24)38-32(46)40-28-15-5-20(18-26(28)36)17-21-6-16-29(27(37)19-21)41-33(47)39-23-9-13-25(14-10-23)49-35(3,4)31(44)45/h5-16,18-19H,17H2,1-4H3,(H,42,43)(H,44,45)(H2,38,40,46)(H2,39,41,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDMCXSGUCNRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34Cl2N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245075-84-7 | |
| Record name | LR-90 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245075847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LR-90 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8V885848 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: AGEs form through a non-enzymatic reaction between reducing sugars like glucose and proteins, lipids, or nucleic acids. This process, accelerated in hyperglycemic conditions like diabetes, leads to the accumulation of AGEs in various tissues. [, , , ] AGEs contribute to the development and progression of numerous diseases, including diabetic complications, atherosclerosis, Alzheimer's disease, and rheumatoid arthritis, by promoting vascular damage, inflammation, and fibrosis. [, , ]
A: LR-90, also known as 2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid), is a compound identified as a potent inhibitor of AGE formation. [, , ] While its exact mechanism is not fully elucidated, research suggests this compound acts by scavenging reactive intermediates involved in glycation and lipoxidation, thus hindering the formation of both AGEs and Advanced Lipoxidation End products (ALEs) on target proteins. [] Additionally, this compound exhibits anti-inflammatory properties, potentially by inhibiting the activation of nuclear factor-κB (NF-κB) - a key regulator of inflammation. [, ]
A: Preclinical studies in streptozotocin-induced diabetic rats demonstrate this compound's potential in mitigating diabetic complications. Notably, this compound treatment significantly reduced acellular capillary formation and restored pericyte numbers in the retina, indicating its effectiveness in preventing diabetic retinopathy. [] Furthermore, this compound showed promise in preventing diabetic nephropathy, as evidenced by improvements in renal function and reduced albuminuria in treated diabetic rats. [, ]
A: this compound has demonstrated potential in attenuating atherosclerosis development associated with diabetes. While specific mechanisms require further investigation, the compound's ability to inhibit AGE formation and its anti-inflammatory properties are believed to play significant roles in this protective effect. []
A: Research suggests this compound might have chondroprotective effects. In a rabbit model of osteoarthritis, intra-articular administration of this compound effectively protected against cartilage degradation and slowed disease progression. [] These effects were linked to the compound's ability to suppress the expression of pro-inflammatory mediators like IL-1β and cartilage-degrading enzymes like MMP-13 and ADAMTS-5. []
A: this compound exhibits anti-inflammatory effects in human monocytes. Studies using human THP-1 cells, a model for monocytes, showed that this compound significantly inhibited the expression of RAGE and pro-inflammatory genes (MCP-1, IP-10, COX-2) induced by S100b, a RAGE ligand. [] This inhibition was mediated, at least in part, through the suppression of NF-κB activation and reduction of oxidative stress in activated monocytes. []
A: Yes, this compound was found to effectively block S100b-induced monocyte adhesion to human umbilical vein endothelial cells (HUVECs). [] This finding further supports its potential as a therapeutic agent against atherosclerosis development, particularly in the context of diabetes.
A: this compound effectively inhibited S100b-induced expression of NADPH oxidase in human monocytes, leading to a reduction in intracellular superoxide production. [] This is significant because NADPH oxidase is a major source of reactive oxygen species (ROS), which contribute to oxidative stress and inflammation, both of which are implicated in the pathogenesis of diabetic complications.
ANone: The available research focuses primarily on preclinical data, indicating the need for further investigation. While this compound shows promise in various models, its efficacy and safety profile in humans remain to be established through clinical trials.
A: Preliminary research suggests that this compound might mitigate arterial stiffening associated with diabetes, potentially improving arterial elasticity and compliance. [] This aspect highlights another potential benefit of this compound in managing cardiovascular complications in diabetic patients.
A: Gluco-oxidative memory refers to the persistent adverse effects of hyperglycemia, even after glucose levels are normalized. This phenomenon contributes to the progression of diabetic complications, and research suggests that the AGE-RAGE axis plays a key role in this process. [] While not directly addressed in the provided research, this compound's ability to inhibit AGE formation and RAGE signaling could potentially disrupt gluco-oxidative memory, offering a novel approach to prevent long-term diabetic complications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2459318.png)
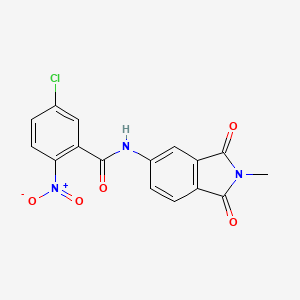
![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)
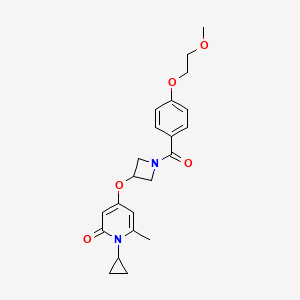
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)
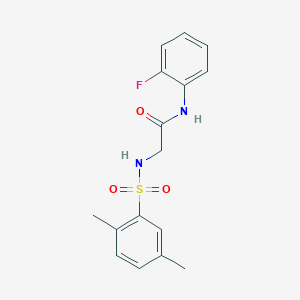
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)
